molecular formula C12H32N4Zr B1143060 Tetrakis(ethylmethylamino)zirconium CAS No. 175923-04-3

Tetrakis(ethylmethylamino)zirconium

Katalognummer B1143060
CAS-Nummer: 175923-04-3
Molekulargewicht: 323.63 g/mol
InChI-Schlüssel: SRLSISLWUNZOOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetrakis(ethylmethylamido)zirconium(IV), commonly known as Zirconocene, is a complex organometallic compound that has been studied extensively in the scientific community due to its unique properties and applications. Zirconocene has a variety of uses, ranging from catalysis to drug delivery. It is a relatively new compound, and as such, research into its properties and potential applications is ongoing.

Wissenschaftliche Forschungsanwendungen

Atomarschicht-Abscheidung (ALD) von Zirkoniumfluorid

Tetrakis(ethylmethylamido)zirconium(IV) wird als Vorläufer im ALD-Prozess zur Herstellung von Zirkoniumfluoridfilmen verwendet {svg_1}. Diese Filme sind aufgrund ihrer einzigartigen Eigenschaften in verschiedenen fortschrittlichen technologischen Anwendungen von entscheidender Bedeutung.

Anwendungen in der Katalyse: Die durch ALD hergestellten Zirkoniumfluoridfilme werden als Katalysatoren in verschiedenen chemischen Reaktionen eingesetzt. Ihre hohe Oberfläche und Reaktivität machen sie für die Beschleunigung von Reaktionen in industriellen Prozessen geeignet.

Optische Filme: Diese Filme werden auch bei der Herstellung von optischen Filmen eingesetzt. Ihre Fähigkeit, uniforme und fehlerfreie Schichten zu bilden, ist für hochwertige optische Komponenten unerlässlich.

Schutzschichten für Li-Ionen-Batterieelektroden: Die schützenden Eigenschaften von Zirkoniumfluoridfilmen werden genutzt, um die Haltbarkeit und Leistung von Li-Ionen-Batterieelektroden zu verbessern. Diese Anwendung ist besonders wichtig für die Entwicklung effizienterer und langlebiger Batterien.

Ferroelektrische Dünnschichten

Tetrakis(ethylmethylamido)zirconium(IV) dient als Vorläufer für die Abscheidung von Hf0.5Zr0.5O2-Dünnschichten, die ferroelektrische Eigenschaften aufweisen {svg_2}. Diese Filme sind aufgrund ihres Potenzials für den Einsatz in Halbleiterbauelementen von Bedeutung.

Speicher- und Logikanwendungen: Die ferroelektrischen Dünnschichten können auf ultrathin Schichten skaliert und auf dreidimensionalen Nanostrukturen abgeschieden werden, was sie für Speicher- und Logikanwendungen in Halbleiterbauelementen geeignet macht.

Minderung des Wake-up-Effekts: Die Verwendung von Tetrakis(ethylmethylamido)zirconium(IV) im Abscheidungsprozess trägt dazu bei, den Wake-up-Effekt in ferroelektrischen Filmen zu mindern, was für die Zuverlässigkeit von Halbleiterbauelementen entscheidend ist.

Hoch-k-Dielektrika

Tetrakis(ethylmethylamido)zirconium(IV) wird bei der Synthese von Hoch-k-Dielektrika verwendet, die wesentliche Bestandteile moderner Elektronik sind {svg_3}.

Flexible Elektronik: Die mit Tetrakis(ethylmethylamido)zirconium(IV) synthetisierten Hoch-k-Dielektrika sind besonders nützlich im Bereich der flexiblen Elektronik. Sie tragen zur Entwicklung von Geräten bei, die sich biegen und biegen lassen, ohne ihre Funktionalität zu verlieren.

Verbesserte Geräteleistung: Diese Materialien ermöglichen die Herstellung von elektronischen Geräten mit geringerem Stromverbrauch und höherer Effizienz, was ein Schlüsselfaktor für die Weiterentwicklung der Elektroniktechnologie ist.

Halbleiter-Bauelementefertigung

Die Verbindung ist aufgrund ihrer Kompatibilität mit anderen in der Industrie verwendeten Materialien für die Herstellung von Halbleiterbauelementen von Bedeutung {svg_4}.

Ultrathin ferroelektrische Schichten: Es ermöglicht die Herstellung von ultrathinnen ferroelektrischen Schichten, die mit konventionellen Elektroden kompatibel sind und die Möglichkeiten zur Miniaturisierung von Bauelementen erweitern.

Dreidimensionale Nanostrukturen: Tetrakis(ethylmethylamido)zirconium(IV) ermöglicht eine homogene Abscheidung auf dreidimensionalen Nanostrukturen, was für die nächste Generation von Halbleiterbauelementen entscheidend ist.

Metallorganische chemische Gasphasenabscheidung (MOCVD)

Tetrakis(ethylmethylamido)zirconium(IV) wurde für MOCVD entwickelt, eine Methode zur Abscheidung von Dünnschichten aus metallorganischen Vorläufern {svg_5}.

Leichte Ligandenzersetzung: Die Struktur der Verbindung erleichtert die einfache Ligandenzersetzung, was für den MOCVD-Prozess vorteilhaft ist und zu einer hochwertigen Filmabscheidung führt.

Elektrischer Ladungstransfer: Der elektrische Ladungstransfer zwischen den Methyl- und Ethylgruppen in der Verbindung verstärkt den Abscheidungsprozess, wodurch er effizienter und kontrollierter wird.

Fortschrittliche Materialanalyse

Die Eigenschaften der Verbindung machen sie für die fortschrittliche Materialanalyse geeignet, insbesondere für die Untersuchung von Hybridmaterialien {svg_6}.

Safety and Hazards

Tetrakis(ethylmethylamido)zirconium(IV) may cause respiratory irritation . It should be kept away from heat, sparks, open flames, and hot surfaces . Contact with water should be avoided due to the potential for a violent reaction and possible flash fire . It should be handled under inert gas .

Zukünftige Richtungen

Tetrakis(ethylmethylamido)zirconium(IV) has potential applications in the field of catalysis, optical films, and protective coatings for Li-ion battery electrodes . Its use as a precursor for atomic layer deposition of zirconium fluoride suggests potential future directions in these areas .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis of Tetrakis(ethylmethylamido)zirconium(IV) can be achieved through a ligand exchange reaction between zirconium tetrachloride and ethylmethylamido ligands.", "Starting Materials": [ "Zirconium tetrachloride", "Ethylmethylamine", "Sodium metal", "Toluene", "Diethyl ether" ], "Reaction": [ "Dissolve zirconium tetrachloride in toluene to form a solution.", "Add sodium metal to the solution to reduce the zirconium tetrachloride to zirconium metal.", "Add ethylmethylamine to the solution and stir for several hours to allow for ligand exchange.", "Filter the resulting solution to remove any impurities.", "Add diethyl ether to the solution to precipitate the Tetrakis(ethylmethylamido)zirconium(IV) product.", "Collect the precipitate by filtration and wash with diethyl ether to remove any remaining impurities." ] }

CAS-Nummer

175923-04-3

Molekularformel

C12H32N4Zr

Molekulargewicht

323.63 g/mol

IUPAC-Name

ethyl(methyl)azanide;zirconium(4+)

InChI

InChI=1S/4C3H8N.Zr/c4*1-3-4-2;/h4*3H2,1-2H3;/q4*-1;+4

InChI-Schlüssel

SRLSISLWUNZOOB-UHFFFAOYSA-N

SMILES

CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[Zr+4]

Kanonische SMILES

CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[Zr+4]

Herkunft des Produkts

United States

Q & A

Q1: How does the annealing process impact the properties of thin films containing Tetrakis(ethylmethylamido)zirconium(IV) for high-k dielectric applications?

A1: The research article "The effect of post-deposition annealing on the chemical, structural and electrical properties of Al/ZrO2/La2O3/ZrO2/Al high-k nanolaminated MIM capacitors" [] investigates the impact of annealing on thin films composed of alternating layers of Zirconium dioxide (ZrO2) and Lanthanum oxide (La2O3). While the paper doesn't directly use Tetrakis(ethylmethylamido)zirconium(IV), this compound is a common precursor for depositing ZrO2 thin films using techniques like Atomic Layer Deposition (ALD).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.